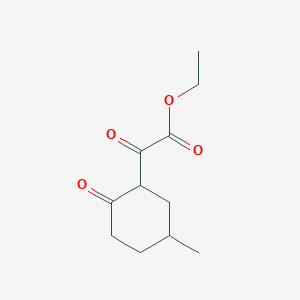

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Description

Properties

Molecular Formula |

C11H16O4 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate |

InChI |

InChI=1S/C11H16O4/c1-3-15-11(14)10(13)8-6-7(2)4-5-9(8)12/h7-8H,3-6H2,1-2H3 |

InChI Key |

YOZFAGSFMSZACM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1CC(CCC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate typically involves the reaction of ethyl bromoacetate with a suitable cyclohexanone derivative. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the formation of the ester linkage . The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Chiral Compounds

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate serves as a precursor for the synthesis of chiral compounds. Its ketone functionality allows for asymmetric reduction, which can yield high enantiomeric excess (e.e.) products. For instance, the compound has been utilized in the stereoselective synthesis of hydroxy esters, which are important intermediates in pharmaceuticals .

b. Antidiabetic Agents

Recent studies have explored the potential of ketone derivatives, including those derived from this compound, as antidiabetic agents. These compounds have shown promise in lowering blood glucose levels in diabetic models, indicating their potential therapeutic use .

c. Anti-inflammatory and Antioxidant Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties. Such activities are crucial for developing treatments for conditions like arthritis and other inflammatory diseases .

Organic Synthesis

a. Building Block for Complex Molecules

In organic synthesis, this compound can act as a versatile building block for constructing more complex molecules. Its unique structure allows chemists to modify it through various reactions, facilitating the creation of novel compounds with specific functionalities .

b. Reaction with Nucleophiles

The compound can participate in nucleophilic addition reactions due to its electrophilic carbonyl group. This property is exploited in synthesizing various esters and alcohols, which are valuable in both industrial and laboratory settings .

Agricultural Applications

a. Plant Growth Regulation

There is emerging interest in using derivatives of this compound as growth regulators in agriculture. Compounds similar to this have been investigated for their ability to enhance plant growth and yield, suggesting potential applications in sustainable agriculture practices .

Table 1: Synthesis and Applications of this compound Derivatives

Case Study 1: Asymmetric Reduction Using Microbial Systems

A study demonstrated the effectiveness of using microbial systems to reduce this compound into its corresponding hydroxy ester with high enantiomeric purity (99% e.e.). This method highlights the compound's utility in producing pharmaceuticals with specific stereochemical configurations .

Case Study 2: Antidiabetic Efficacy

In an experimental model involving diabetic rats, derivatives of this compound were administered to assess their hypoglycemic effects. Results indicated significant reductions in blood glucose levels compared to control groups, showcasing the potential for these compounds in diabetes management .

Mechanism of Action

The mechanism by which ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The cyclohexyl ring provides a stable framework that can interact with various enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes structurally related β-ketoesters and their distinguishing features:

Key Observations :

- Cyclic vs. Aromatic Systems: Cyclohexanone-containing derivatives (e.g., Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate) exhibit enhanced steric hindrance compared to aromatic analogs (e.g., Ethyl 2-(4-methoxyphenyl)-2-oxoacetate), affecting reactivity in nucleophilic substitutions .

- Heterocyclic Derivatives: Thiazole-containing compounds (e.g., Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate) demonstrate higher melting points due to intermolecular hydrogen bonding and crystallinity .

- Electron-Withdrawing Groups: CF₃-substituted analogs (e.g., Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate) show increased lipophilicity and stability, making them suitable for pesticidal applications .

Physicochemical Properties

- Solubility: Cyclohexanone-based esters (e.g., Methyl 2-(2-oxocyclohexyl)acetate) are less polar than aromatic counterparts, reducing aqueous solubility but improving lipid membrane permeability .

- Thermal Stability: CF₃-substituted compounds exhibit higher thermal stability (e.g., melting point of 90°C for Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate) compared to non-fluorinated analogs .

Biological Activity

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is an organic compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its effects.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl ring with a keto group and an ethyl ester group. Its molecular formula is and it serves as a versatile building block in organic synthesis. The presence of the keto group allows for various chemical transformations, which can influence its biological activity.

The compound's biological activity is primarily attributed to its structural features, which enable it to interact with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Modulation : The keto and ester functionalities can participate in enzyme-catalyzed reactions, influencing metabolic pathways.

- Nucleophilic Addition : The keto group can undergo nucleophilic addition reactions, which may alter the activity of specific enzymes.

- Hydrolysis : The ester group may hydrolyze to release the corresponding carboxylic acid, potentially affecting cellular processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer). For instance:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | MCF-7 | 25 | Significant cytotoxic activity |

| Tamoxifen | MCF-7 | 5 | Positive control |

| Actinomycin-D | MCF-7 | 4 | Positive control |

The above table summarizes findings from studies where the compound was tested against cancer cell lines, showing a dose-dependent response with significant inhibition of cell viability at certain concentrations .

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest potential applications in:

- Antifungal Activity : this compound may exhibit antifungal properties, although specific data on this aspect remains limited.

Case Studies

- Cytotoxicity Assessment : A study assessing the cytotoxicity of various compounds derived from similar structures revealed that this compound showed significant inhibition of MCF-7 cells at concentrations as low as 25 µM, indicating its potential as a lead compound for further development .

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it acts as a substrate for esterases, leading to the formation of active metabolites that can modulate enzyme activities involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.